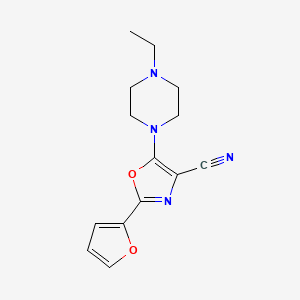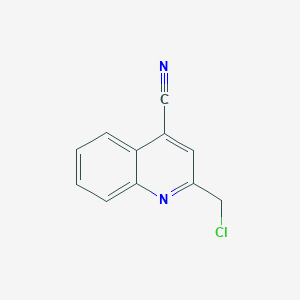
2-(Chloromethyl)quinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)quinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H7ClN2 It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)quinoline-4-carbonitrile typically involves the chloromethylation of quinoline derivatives. One common method is the reaction of quinoline-4-carbonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the quinoline ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents that are suitable for large-scale production are often employed to ensure the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
2-(Chloromethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(aminomethyl)quinoline-4-carbonitrile, while oxidation might produce 2-(chloromethyl)quinoline-4-carboxylic acid.
科学研究应用
2-(Chloromethyl)quinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound’s derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 2-(Chloromethyl)quinoline-4-carbonitrile and its derivatives depends on the specific biological target. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The quinoline core can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity.
相似化合物的比较
Similar Compounds
Quinoline-4-carbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methylquinoline-4-carbonitrile:
2-(Bromomethyl)quinoline-4-carbonitrile: Similar to 2-(Chloromethyl)quinoline-4-carbonitrile but with a bromine atom, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through nucleophilic substitution
属性
分子式 |
C11H7ClN2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2 |
InChI 键 |
DNSFBLLIBGWFPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


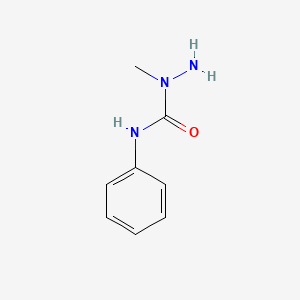
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
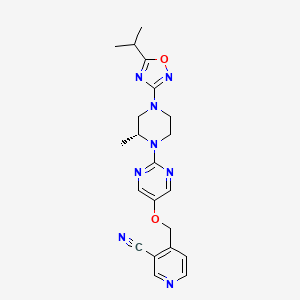
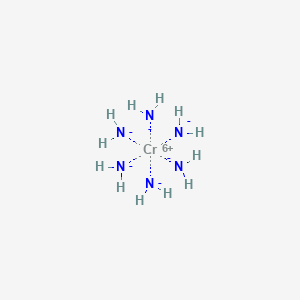
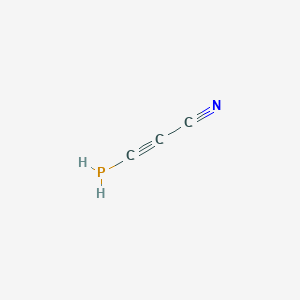
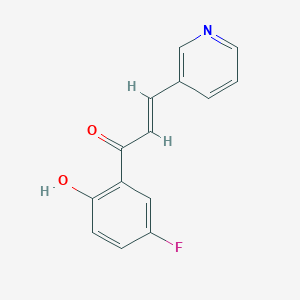
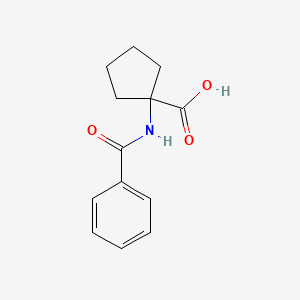
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)

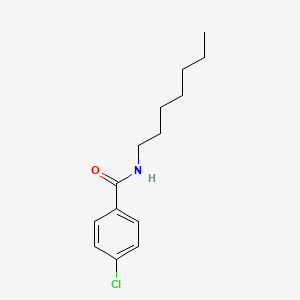
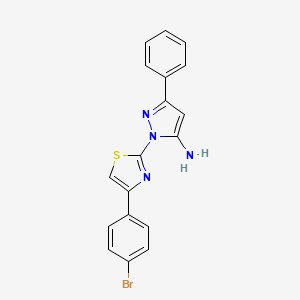
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
